molecular formula C6H7NO3S B11807833 Methyl 5-(hydroxymethyl)thiazole-4-carboxylate

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate

Cat. No.: B11807833
M. Wt: 173.19 g/mol
InChI Key: FWYKYKRRHMRAQZ-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a thiazole ring substituted with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(hydroxymethyl)thiazole-4-carboxylate typically involves the cyclization of appropriate thioamide derivatives with α-haloesters. One common method starts with the reaction of α-chloroacetoacetate with thioamide derivatives in the presence of a base, such as sodium ethoxide, in ethanol. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing biochemical pathways and enzyme activities. The hydroxymethyl and carboxylate groups can further modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
  • Methyl 4-(hydroxymethyl)thiazole-5-carboxylate
  • 4-Methyl-5-(β-hydroxyethyl)-thiazole

Uniqueness

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and carboxylate groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)5-4(2-8)11-3-7-5/h3,8H,2H2,1H3

InChI Key

FWYKYKRRHMRAQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=N1)CO

Origin of Product

United States

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